N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable target in various fields of research and industry.
Preparation Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide involves several steps, typically starting with the preparation of the trifluoromethylated phenoxy intermediate. This intermediate can be synthesized through radical trifluoromethylation of aryl C-H bonds using stoichiometric oxidants or visible light photoredox catalysis . The subsequent steps involve the introduction of the cyanocyclohexyl group and the formation of the propanamide moiety under controlled reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions, often facilitated by selective C-F bond activation. Common reagents used in these reactions include oxidants, reducing agents, and catalysts for selective bond activation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, influencing their activity and function . The cyanocyclohexyl group contributes to the compound’s overall stability and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share similar properties, such as chemical stability and bioavailability, but differ in their specific applications and reactivity. The unique combination of the cyanocyclohexyl and trifluoromethyl groups in this compound distinguishes it from other similar compounds, offering distinct advantages in various research and industrial applications .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-12(15(23)22-16(11-21)9-3-2-4-10-16)24-14-7-5-13(6-8-14)17(18,19)20/h5-8,12H,2-4,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYTTWPGHLLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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